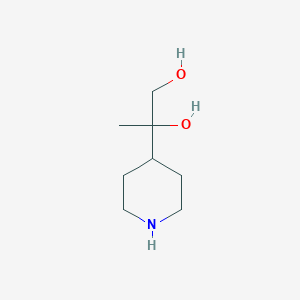
2-(4-Piperidyl)propan-1,2-diol
Cat. No. B8364131
M. Wt: 159.23 g/mol
InChI Key: GLSVKJBMRJQQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04542132
Procedure details


A solution of 2-(4-pyridyl)propane-1,2-diol (2.0 g) in acetic acid (30 cm3) was hydrogenated over platinum oxide (0.10 g) at 60° and 60 p.s.i. pressure for 16 hours. The catalyst was removed by filtration through "Avicel" and volatile material was removed in vacuo to afford 2-(4-piperidyl)propan-1,2-diol (2.1 g). (Crude acetate salt, oil).



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([OH:11])([CH3:10])[CH2:8][OH:9])=[CH:3][CH:2]=1>C(O)(=O)C.[Pt]=O>[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([OH:11])([CH3:10])[CH2:8][OH:9])[CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C(CO)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration through "Avicel" and volatile material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)C(CO)(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 101% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
